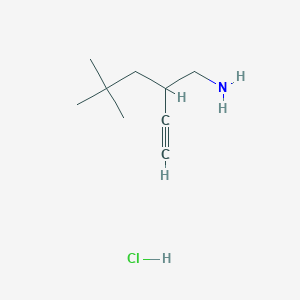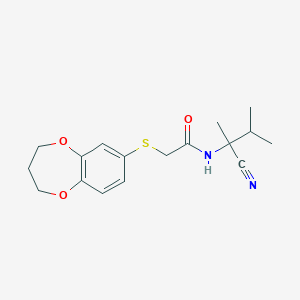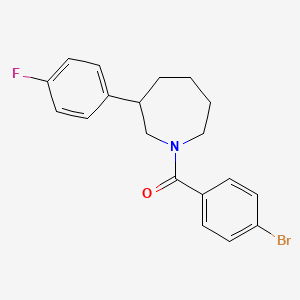
(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, also known as BFAM, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. BFAM belongs to the class of compounds known as designer drugs, which are synthetic substances created to mimic the effects of other drugs.
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The detailed crystal structure of related bromophenyl compounds provides valuable insights into the molecular geometry, bonding patterns, and electronic structure . This information is crucial for understanding the physical and chemical properties of the compound, which can be applied to design more efficient and targeted drugs.
Antimicrobial Studies
Research has indicated that certain bromophenyl derivatives have antimicrobial properties . This compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antimicrobial agent.
Enzyme Inhibition Studies
Bromophenyl compounds have been studied for their ability to inhibit certain enzymes . This compound could be used in biochemical assays to explore its potential as an enzyme inhibitor, which could have implications in treating diseases where enzyme regulation is a therapeutic strategy.
Propiedades
IUPAC Name |
(4-bromophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c20-17-8-4-15(5-9-17)19(23)22-12-2-1-3-16(13-22)14-6-10-18(21)11-7-14/h4-11,16H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHVEVFGILIEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

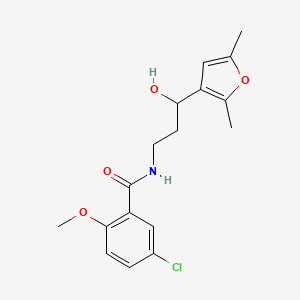


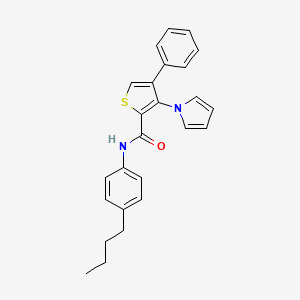
![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)
![5-Cyano-2-phenyl-6-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinecarboxylic acid ethyl ester](/img/structure/B2981108.png)
![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2981109.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2981111.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2981114.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981120.png)
